PF-4136309, also known as INCB8761, is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2). This compound has been investigated for its potential therapeutic applications in various inflammatory diseases and conditions associated with chemokine signaling. The development of PF-4136309 is rooted in structure-activity relationship studies that aimed to optimize the pharmacological profile of the compound while ensuring oral bioavailability and selectivity against other targets.
PF-4136309 was developed through a collaborative effort involving medicinal chemistry and pharmacology research. It belongs to a class of compounds characterized by their ability to inhibit CCR2, which plays a significant role in immune response and inflammation. The chemical classification of PF-4136309 places it among small organic molecules designed to modulate receptor activity, specifically targeting chemokine receptors involved in various pathophysiological processes.
The synthesis of PF-4136309 involves multiple steps, focusing on the construction of key intermediates followed by their coupling to form the final product. The synthetic route typically includes:
The proprietary nature of some synthetic routes means that specific reaction conditions and reagents may not be publicly detailed, but common reagents include coupling agents, bases, and solvents optimized for yield and purity .
PF-4136309 has a complex molecular structure characterized by multiple rings and functional groups. The chemical formula is , with an InChI Key of ZNSVOHSYDRPBGI-CBQRAPNFSA-N. The structural representation can be summarized as follows:
C1CC(CCC1NC2CCN(C2)C(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=NC=C(C=C4)C5=NC=CC=N5)O
InChI=1S/C29H31F3N6O3/c30-29(31,32)21-4-1-3-19(15-21)27(40)36-17-25(39)38-14-9-23(18-38)37-22-7-10-28(41,11-8-22)24-6-5-20(16-35-24)26-33-12-2-13-34-26/h1-6,12-13,15-16,22-23,37,41H,7-11,14,17-18H2,(H,36,40)/t22?,23-,28?/m0/s1
This structure highlights the presence of trifluoromethyl groups and multiple nitrogen atoms that contribute to its biological activity .
PF-4136309 can undergo several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific conditions (temperature, pressure) depend on the desired transformation .
The products formed from these reactions can vary significantly based on reaction conditions. For instance:
PF-4136309 operates primarily as a CCR2 antagonist. By binding to this receptor, it inhibits the recruitment of monocytes and other immune cells that contribute to inflammatory responses. This mechanism is particularly relevant in conditions like rheumatoid arthritis and other chronic inflammatory diseases.
The binding affinity of PF-4136309 to CCR2 has been quantified using IC50 values (the concentration required to inhibit 50% of receptor activity). Studies indicate that PF-4136309 exhibits a high degree of selectivity for CCR2 over other chemokine receptors .
PF-4136309 is characterized by:
Key chemical properties include:
These properties are essential for understanding its behavior in biological systems and during formulation development for therapeutic use .
PF-4136309 has been explored for various scientific uses, particularly in:
The ongoing research aims to further elucidate its efficacy and safety profiles in clinical settings .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2